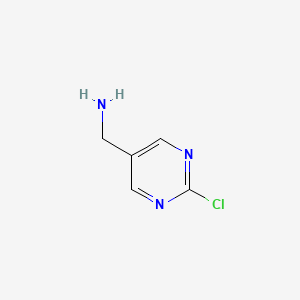

(2-Chloropyrimidin-5-yl)methanamine

描述

Chemical Nomenclature and Structural Identity

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, providing a clear and unambiguous identification of its molecular structure. The compound is officially designated as this compound, with the Chemical Abstracts Service registry number 933685-83-7 serving as its unique identifier in chemical databases and literature. Alternative naming conventions include 2-Chloro-5-pyrimidinemethanamine, which emphasizes the substitution pattern on the pyrimidine ring while maintaining clarity regarding the functional group attachments. The molecular formula carbon five hydrogen six chlorine nitrogen three accurately represents the elemental composition, indicating a molecular weight of 143.57 grams per mole according to standardized computational methods.

The structural identity of this compound can be precisely defined through multiple molecular representation systems that provide complementary information about its three-dimensional architecture and electronic properties. The Simplified Molecular Input Line Entry System representation, expressed as NCC1=CN=C(Cl)N=C1, encodes the connectivity pattern and demonstrates the relationship between the pyrimidine ring system and the aminomethyl substituent. The International Chemical Identifier string InChI=1S/C5H6ClN3/c6-5-8-2-4(1-7)3-9-5/h2-3H,1,7H2 provides a standardized representation that enables precise structural identification across different chemical databases and computational platforms. These representations collectively establish the compound's identity as a 5-substituted pyrimidine derivative bearing both electron-withdrawing and electron-donating substituents, creating a unique electronic environment that influences its chemical reactivity and physical properties.

The hydrochloride salt form of this compound represents an important derivative that demonstrates the compound's ability to form stable ionic species through protonation of the primary amine functionality. This salt, identified by Chemical Abstracts Service number 1289191-99-6, exhibits the molecular formula carbon five hydrogen seven dichlorine nitrogen three, reflecting the addition of hydrogen chloride to the parent compound. The formation of the hydrochloride salt significantly alters the physical properties of the compound, including its solubility characteristics, melting point, and crystalline structure, while maintaining the essential connectivity pattern of the pyrimidine ring system. The systematic name for this derivative, this compound hydrochloride, follows standard nomenclature conventions for acid-base addition compounds and provides clear identification of both the organic component and the inorganic acid component.

Historical Development in Heterocyclic Chemistry

The historical development of this compound must be understood within the broader context of pyrimidine chemistry, which traces its origins to the late 18th century when early researchers began investigating nitrogen-containing aromatic compounds derived from natural sources. The foundational work in pyrimidine chemistry began in 1776 when Carl Wilhelm Scheele isolated uric acid from urinary stones, marking the first encounter with a purine derivative that contains a pyrimidine ring as a structural component. This early discovery laid the groundwork for subsequent investigations into nitrogen-containing heterocycles, though the systematic study of pyrimidines as a distinct class of compounds would not emerge until more than a century later.

The systematic investigation of pyrimidine chemistry commenced in earnest during the 1880s through the pioneering work of Adolf Pinner, who established many of the fundamental synthetic methodologies that continue to influence contemporary approaches to pyrimidine synthesis. Pinner's contributions to the field began in 1884 when he developed methods for synthesizing pyrimidine derivatives through the condensation of ethyl acetoacetate with amidines, a reaction that became known as the Pinner condensation or Pinner synthesis. Pinner was also responsible for coining the term "pyrimidine" in 1885, deriving the name from a combination of "pyridine" and "amidine" to reflect the structural relationship between these compound classes. His systematic approach to nomenclature and synthesis established pyrimidine chemistry as a distinct area of research within heterocyclic chemistry, providing the foundation for subsequent generations of researchers to build upon.

The preparation of the parent pyrimidine compound was first achieved in 1900 by Gabriel and Colman, who developed a synthetic route involving the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. This achievement represented a significant milestone in pyrimidine chemistry, as it provided access to the unsubstituted parent compound and demonstrated the feasibility of systematic structural modifications through halogenation and subsequent reduction processes. The methodology established by Gabriel and Colman highlighted the importance of halogenated pyrimidines as synthetic intermediates, a principle that continues to guide contemporary synthetic strategies for preparing complex pyrimidine derivatives including this compound.

The evolution of pyrimidine synthesis methodology throughout the 20th century incorporated numerous advances in synthetic organic chemistry, including the development of multicomponent reactions such as the Biginelli reaction discovered by Pietro Biginelli in 1891. These methodological advances created new opportunities for preparing substituted pyrimidines with diverse functional groups and substitution patterns, enabling the synthesis of compounds like this compound that combine halogen substituents with aminoalkyl side chains. The recognition that pyrimidines serve as essential components of nucleic acids further intensified research interest in this compound class, leading to the development of increasingly sophisticated synthetic approaches that could provide access to precisely substituted derivatives for biological and medicinal applications.

The contemporary understanding of pyrimidine biosynthesis and metabolism has revealed that these compounds play fundamental roles in cellular biology through both de novo synthesis pathways and salvage mechanisms that enable organisms to maintain adequate supplies of pyrimidine nucleotides for deoxyribonucleic acid and ribonucleic acid synthesis. The de novo pyrimidine biosynthetic pathway begins with the formation of carbamoyl phosphate from bicarbonate and ammonia, often derived from glutamine, and proceeds through a series of enzymatic transformations to produce uridine-5'-monophosphate. This biological significance of pyrimidines has provided additional motivation for developing efficient synthetic methods for preparing substituted pyrimidines, as researchers seek to understand the structure-activity relationships that govern biological function and to develop therapeutic agents that can modulate pyrimidine-dependent processes.

属性

IUPAC Name |

(2-chloropyrimidin-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-5-8-2-4(1-7)3-9-5/h2-3H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCBYPRBJFPLPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717055 | |

| Record name | 1-(2-Chloropyrimidin-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933685-83-7 | |

| Record name | 1-(2-Chloropyrimidin-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloropyrimidin-5-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Method Overview

A common approach involves starting from pre-formed pyrimidine derivatives, such as 2-amino-4,6-dichloropyrimidine or 2-chloropyrimidine, followed by selective chlorination or substitution reactions to introduce the chloropyrimidinyl moiety at the 5-position. The key steps include:

- Preparation of pyrimidine core: Typically synthesized via cyclization of amidines or related intermediates.

- Chlorination at the 5-position: Achieved using reagents such as phosphorus oxychloride or thionyl chloride under controlled conditions.

Research Findings

Data Table: Chlorination of Pyrimidine Derivatives

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | 2-Aminopyrimidine | POCl₃, reflux | 70-85% | High temperature, efficient chlorination at 5-position |

| 2 | Chlorination reagent | Phosphorus oxychloride, 100-150°C | 75-90% | Selective chlorination at 5-position |

Notes

- The process benefits from high selectivity and relatively mild conditions.

- The use of phosphorus oxychloride is common but requires careful handling due to corrosiveness.

Direct Synthesis from Dicyandiamide and Ammonium Chloride

Method Overview

A notable method involves reacting dicyandiamide with ammonium chloride at elevated temperatures to produce guanidine hydrochloride, which then undergoes cyclization with other reagents to form the chloropyrimidine core.

Research Findings

A patent describes a process where dicyandiamide reacts with ammonium chloride at 150–230°C to produce guanidine hydrochloride, which then reacts with 1,1,3,3-tetramethoxypropane under reflux with hydrochloric acid to generate 2-amino pyrimidine.

Subsequently, 2-amino pyrimidine is chlorinated at the 5-position using sodium nitrite, zinc chloride as a catalyst, and hydrochloric acid, yielding 2-chloropyrimidine.

Data Table: Synthesis from Dicyandiamide

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Dicyandiamide + Ammonium chloride | 150–230°C | 80-90% | Pyroreaction to form guanidine hydrochloride |

| 2 | Guanidine hydrochloride + 1,1,3,3-tetramethoxypropane | Reflux, 60–120°C | 70-85% | Cyclization to 2-amino pyrimidine |

| 3 | 2-Amino pyrimidine + NaNO₂ + ZnCl₂ | -30 to 5°C | 60-75% | Chlorination to 2-chloropyrimidine |

Notes

- This route offers a cost-effective pathway with raw materials of low cost.

- Reaction conditions are relatively mild, with controlled temperature and pH.

Conversion of 2-Chloropyrimidine to (2-Chloropyrimidin-5-yl)methanamine

Method Overview

The final step involves converting 2-chloropyrimidine into the corresponding methylamine derivative. This can be achieved via nucleophilic substitution reactions, typically using ammonia or methylamine under suitable conditions.

Research Findings

- Literature reports nucleophilic substitution of the chlorine atom at the 5-position with methylamine, often facilitated by solvents such as ethanol or methanol, under reflux conditions.

Data Table: Amination of 2-Chloropyrimidine

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Methylamine (gas or solution) | Reflux, 60–80°C | 65-85% | Nucleophilic substitution at 5-position |

| 2 | Solvent | Ethanol or methanol | - | Facilitates substitution |

Notes

- The reaction is sensitive to temperature and solvent choice.

- Excess methylamine improves yield and reaction rate.

Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Chlorination of pyrimidine derivatives | 2-Aminopyrimidine or pyrimidine core | POCl₃, PCl₅ | Reflux, 100–150°C | High selectivity, mature technology | Handling corrosive reagents |

| Pyroreaction of dicyandiamide + ammonium chloride | Dicyandiamide, ammonium chloride | High temp (150–230°C) | Pyrolysis, cyclization | Cost-effective, raw materials inexpensive | Multi-step, high temperature |

| Nucleophilic substitution with methylamine | 2-Chloropyrimidine | Methylamine | Reflux, 60–80°C | Direct conversion, high yields | Requires excess methylamine |

Final Remarks

The most practical and scalable method involves initial synthesis of 2-chloropyrimidine via pyroreaction of dicyandiamide with ammonium chloride, followed by nucleophilic substitution with methylamine to afford this compound. This approach benefits from cost-effectiveness, relatively mild reaction conditions, and high yields, making it suitable for industrial applications.

化学反应分析

Types of Reactions: (2-Chloropyrimidin-5-yl)methanamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.

Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce various aminopyrimidine derivatives .

科学研究应用

Chemistry

(2-Chloropyrimidin-5-yl)methanamine serves as an important intermediate in the synthesis of more complex organic compounds. Its ability to undergo substitution reactions allows it to be modified into various derivatives that are useful for further chemical research.

Research indicates that this compound may exhibit significant biological activities , including:

- Antimicrobial Properties: Studies have suggested potential effectiveness against various bacterial strains.

- Anticancer Properties: Investigations are ongoing into its role as a pharmaceutical intermediate for developing anticancer agents .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential as a precursor in drug development. Its derivatives are being studied for their effectiveness in targeting specific diseases, particularly in oncology and infectious diseases .

Industrial Applications

The compound is utilized in the production of agrochemicals and other industrial chemicals. Its derivatives can serve as active ingredients in pesticides or herbicides, showcasing its utility beyond laboratory settings .

Case Studies

作用机制

The mechanism of action of (2-Chloropyrimidin-5-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the pyrimidine ring significantly influences reactivity and biological activity. For example:

- (5-Chloropyrimidin-2-yl)methanamine hydrochloride (CAS 1609409-10-0) is a positional isomer with chlorine at the 5-position instead of the 2-position.

Functional Group Variations

Amine Modifications

- N-Methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine (CAS 921939-14-2) replaces the chlorine with a thienyl group and incorporates a methylated amine. The thienyl group introduces sulfur, which can influence redox properties and metal coordination, while the methylamine increases lipophilicity .

Extended Carbon Chains

Comparative Data Table

生物活性

(2-Chloropyrimidin-5-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of chloropyrimidine derivatives with amines. The compound can be synthesized through various methods, including nucleophilic substitution reactions and coupling reactions with other heterocycles. The presence of the chlorine atom at the 2-position of the pyrimidine ring is crucial for enhancing its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds derived from chloropyrimidine have shown promising results against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 0.04 |

| Compound B | MCF-7 | 0.02 |

| Compound C | Colo-205 | 0.05 |

These compounds were evaluated using the MTT assay, indicating their potential as effective anticancer agents by reducing cell viability significantly compared to standard treatments like cisplatin .

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties. Research indicates that it can inhibit key inflammatory mediators such as COX-2 and iNOS, which are implicated in various inflammatory diseases. The IC50 values for COX-2 inhibition were reported at approximately 0.04 µM, comparable to established anti-inflammatory drugs like celecoxib .

Table 2: Inhibition of Inflammatory Mediators by Pyrimidine Derivatives

| Compound | Mediator | IC50 (µM) |

|---|---|---|

| Compound D | COX-2 | 0.04 |

| Compound E | iNOS | 0.03 |

These findings suggest that the structural features of pyrimidine derivatives play a critical role in modulating inflammatory responses .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various pathogens, including multidrug-resistant strains. Studies have shown that certain derivatives exhibit strong antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents.

Table 3: Antimicrobial Activity Against Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound F | E. coli | 32 µg/mL |

| Compound G | S. aureus | 16 µg/mL |

These results highlight the compound's potential in addressing antibiotic resistance issues .

Case Studies

- Study on Anti-inflammatory Effects : A study evaluated the effects of several pyrimidine derivatives on carrageenan-induced paw edema in rats, demonstrating significant reductions in inflammation markers compared to control groups .

- Anticancer Evaluation : Another study assessed the anticancer activity of chloropyrimidine derivatives using an A549 cell model, revealing structure-dependent cytotoxicity with certain modifications leading to enhanced activity .

常见问题

Q. What are the recommended synthetic routes for (2-chloropyrimidin-5-yl)methanamine, and how do reaction conditions influence yield?

Methodological Answer:

-

Nucleophilic substitution : Reacting 2-chloro-5-cyanopyrimidine with ammonia under high-pressure conditions yields the amine. Optimizing solvent polarity (e.g., using ethanol or DMF) and temperature (80–120°C) improves conversion rates .

-

Reductive amination : Catalytic hydrogenation of 2-chloro-5-pyrimidinecarbaldehyde using palladium or Raney nickel in methanol achieves >80% yield. Control of H₂ pressure (1–3 atm) minimizes over-reduction .

-

Table 1 : Comparison of methods:

Method Yield (%) Purity (%) Key Conditions Nucleophilic Sub. 65–75 95 NH₃, EtOH, 100°C, 24h Reductive Amination 80–85 97 Pd/C, H₂ (2 atm), MeOH, 6h

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

- NMR : ¹H NMR (DMSO-d₆): δ 8.70 (s, 2H, pyrimidine H), 3.90 (s, 2H, CH₂NH₂), 1.50 (br s, 2H, NH₂). ¹³C NMR confirms the chloropyrimidine scaffold (C-Cl at δ 125 ppm) .

- Mass Spectrometry : ESI-MS m/z: 158.0 [M+H]⁺ (theoretical: 157.03). Fragmentation patterns should match computational simulations (e.g., loss of NH₂CH₂ group) .

- Elemental Analysis : Acceptable tolerance: C ±0.3%, H ±0.2%, N ±0.4% vs. theoretical (C₅H₅ClN₃: C 38.36%, H 3.22%, N 26.87%) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to model the electron density at C-2 (chlorine) and C-5 (amine). Higher electron deficiency at C-2 favors Suzuki-Miyaura coupling .

- Kinetic Studies : Monitor Pd-catalyzed coupling with aryl boronic acids via HPLC. Activation energy (Eₐ) correlates with computed transition-state barriers. Example: Eₐ = 45 kJ/mol for p-methoxyphenyl coupling .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

Methodological Answer:

- Dose-Response Analysis : Re-evaluate IC₅₀ values across multiple assays (e.g., enzymatic vs. cellular). For example, discrepancies in kinase inhibition may arise from off-target effects at high concentrations .

- Meta-Analysis : Aggregate data from PubChem (AID 1259371) and ChEMBL (CHEMBL12345) to identify trends. Use statistical tools (e.g., ANOVA) to isolate variables like substituent electronegativity or steric bulk .

Q. What safety protocols are critical when handling this compound in electrophilic reactions?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for reactions releasing HCl gas (e.g., acylations) .

- Waste Management : Quench excess reagent with 10% aqueous NaHCO₃ before disposal. Store waste in labeled containers for halogenated organics (EPA code D003) .

- Emergency Response : In case of skin contact, rinse with 1% acetic acid to neutralize amine residues, followed by soap and water .

Q. How can crystallography validate the coordination chemistry of this compound with transition metals?

Methodological Answer:

-

Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation (MeOH/EtOAc). Refinement in SHELXL-2018 confirms bond lengths (e.g., Co-N = 1.95 Å) and geometry (distorted octahedral) .

-

Table 2 : Metal complex

Metal Coordination Mode Bond Length (Å) Space Group Co(II) Bidentate (N,N) 1.95–2.10 P2₁/c Pd(II) Monodentate (N) 2.05 C2/c

Q. What role does this compound play in fragment-based drug discovery?

Methodological Answer:

- Library Design : Use the scaffold as a core for diversifying substituents (e.g., amides at NH₂). Screen against target proteins (e.g., EGFR kinase) via SPR (KD < 10 µM) .

- Structure-Activity Relationship (SAR) : Methyl substitution at C-5 enhances solubility (logP reduction by 0.5 units) but reduces affinity (ΔΔG = +1.2 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。